![molecular formula C14H19N3O4 B5687049 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-9, and it belongs to the class of nitrobenzamides.
作用机制
The mechanism of action of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AN-9 binds to the regulatory domain of PKC and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. AN-9 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit PKC activity, which makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored during experiments.
未来方向
There are several future directions for the scientific research on 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of AN-9 and its analogs to develop more potent and selective PKC inhibitors. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit PKC activity makes it a useful tool compound for investigating the role of PKC in various cellular processes. However, its potential toxicity needs to be carefully monitored during experiments. Future research on this compound should focus on exploring its potential applications in other fields and developing more potent and selective PKC inhibitors.
合成方法
The synthesis of 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After the reaction, the product is obtained by filtration and purification through column chromatography.
科学研究应用
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide has shown potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase C (PKC) in various cellular processes. AN-9 has been shown to inhibit the activity of PKC and thereby modulate the downstream signaling pathways. This compound has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-2-3-12(10-13(11)17(19)20)14(18)15-4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXEJKLYALVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
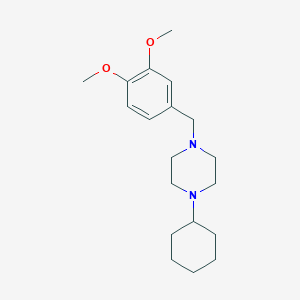
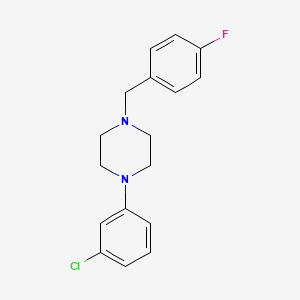
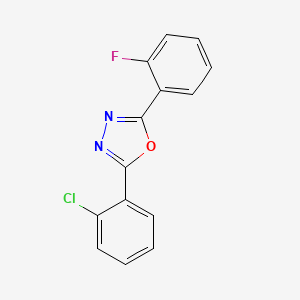
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
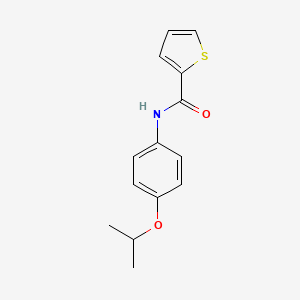
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
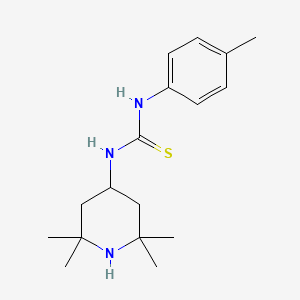
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)